molecular formula C16H14O3 B1672489 Fenbufen CAS No. 36330-85-5

Fenbufen

Cat. No. B1672489
CAS RN: 36330-85-5
M. Wt: 254.28 g/mol
InChI Key: ZPAKPRAICRBAOD-UHFFFAOYSA-N
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Description

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat inflammation in osteoarthritis, ankylosing spondylitis, and tendinitis . It can also be used to relieve backaches, sprains, and fractures .


Synthesis Analysis

Fenbufen and its amide analogs have been synthesized in various studies . The amide analogs with 1, 3, 4, and 8 carbon chains were prepared in 70–80% yield . Fenbufen could be modified with a butyl group through an amide formation reaction .


Molecular Structure Analysis

Fenbufen is a member of biphenyls and a 4-oxo monocarboxylic acid . It has a molecular formula of C16H14O3 . Fenbufen amide analogs include methyl fenbufen, propyl fenbufen, butyl fenbufen, and octyl fenbufen .


Chemical Reactions Analysis

Fenbufen and its derivatives have been studied for their chemical reactions . The previous study indicated that fenbufen could be modified with a butyl group through an amide formation reaction .


Physical And Chemical Properties Analysis

Fenbufen has a molecular weight of 254.28 g/mol . It is a member of biphenyls and a 4-oxo monocarboxylic acid .

Scientific Research Applications

Anti-Inflammatory and Analgesic Application

  • Scientific Field: Pharmacology
  • Application Summary: Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) used primarily to treat inflammation in osteoarthritis, ankylosing spondylitis, and tendinitis. It can also be used to relieve backaches, sprains, and fractures .
  • Methods of Application: Fenbufen is typically administered orally in the form of tablets or capsules. The dosage and frequency depend on the specific condition being treated .

Antitumor Effects

  • Scientific Field: Oncology
  • Application Summary: Fenbufen and its amide analogs have been found to display significant antitumor effects .
  • Methods of Application: The study involved the synthesis of fenbufen amide analogs with varying lengths of alkyl amide side chains. These compounds were then tested for cytotoxic effects .
  • Results or Outcomes: The study found that as the length of the alkyl amide side chain increased, the cytotoxic effects also increased. Octyl fenbufen amide, in particular, had the greatest cytotoxic effect .

Use in Imprinting Template

  • Scientific Field: Material Science
  • Application Summary: Fenbufen has been used as an imprinting template on a polyelectrolyte grafted silica bed .
  • Methods of Application: The specific methods of application are not detailed in the source, but it likely involves the use of fenbufen in the process of molecular imprinting, which is a technique for creating template-shaped cavities in polymer matrices with memory for the template molecule .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Anti-Tumor Effects in Macrophages

  • Scientific Field: Immunology
  • Application Summary: Fenbufen and its amide analogs have been found to suppress nitric oxide production in macrophages, which can have anti-tumor effects .
  • Methods of Application: The study involved treating macrophages with various fenbufen amide analogs and measuring the resulting nitric oxide production .
  • Results or Outcomes: The study found that fenbufen amide analogs significantly suppressed nitric oxide production in macrophages .

Analgesic Activity

  • Scientific Field: Pharmacology
  • Application Summary: Fenbufen has been found to have analgesic activity, making it useful for pain relief .
  • Methods of Application: Fenbufen is typically administered orally for pain relief .
  • Results or Outcomes: Fenbufen has been found to be more potent than aspirin and at least as potent as phenylbutazone in analgesic tests .

COX-2 Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: Fenbufen and its derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
  • Methods of Application: A small library of Fenbufen derivatives was prepared via Suzuki-Miyaura coupling, a type of cross-coupling reaction used in organic chemistry .
  • Results or Outcomes: The study found that certain Fenbufen derivatives significantly inhibited COX-2. In particular, derivatives with para-amino and para-hydroxy substituents displayed the most substantial COX-2 inhibition .

Nitric Oxide Suppression

  • Scientific Field: Immunology
  • Application Summary: Fenbufen and its amide analogs have been found to suppress nitric oxide production in macrophages .
  • Methods of Application: The study involved treating macrophages with various Fenbufen amide analogs and measuring the resulting nitric oxide production .
  • Results or Outcomes: The study found that Fenbufen amide analogs significantly suppressed nitric oxide production in macrophages .

Safety And Hazards

Fenbufen is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The previous discoveries of butyl fenbufen amide analogs with antitumor effects were further examined . The amide analogs with 1, 3, 4, and 8 carbons chains were prepared in 70–80% yield . Fenbufen had no cytotoxic effects at concentrations ranging from 10 to 100 μM . As the length of the alkyl amide side chain increased, the cytotoxic effects increased . This suggests potential future directions for the development of fenbufen and its analogs .

properties

IUPAC Name

4-oxo-4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKPRAICRBAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023043
Record name Fenbufen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbufen

CAS RN

36330-85-5
Record name Fenbufen
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbufen [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenbufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08981
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Record name fenbufen
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Record name Fenbufen
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Record name Fenbufen
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Record name FENBUFEN
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Melting Point

185-187
Record name Fenbufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08981
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 135 g. portion of aluminum chloride is dissolved in 500 ml. of nitrobenzene, the solution being held below 10°C. by external cooling. A finely ground mixture of 50 g. of succinic anhydride and 75 g. of biphenyl is added to the stirred solution, the temperature being held below 10°C. It is then held at room temperature for 4 days. After pouring the reaction mixture into a solution of 150 ml. of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation. The solid is collected, dissolved in 4 liters of 3% hot sodium carbonate solution, clarified and reprecipitated by the addition of excess 6N sulfuric acid solution. The crude product is collected, dried, and recrystallized from ethanol to give the pure product, melting point 185°-187°C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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